

The Discovery and Synthesis of KDM5B Ligand 2: A Technical Whitepaper

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Compound of Interest		
Compound Name:	KDM5B ligand 2	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and characterization of a notable KDM5B ligand, herein referred to as **KDM5B Ligand 2**. This ligand serves as a crucial non-covalent inhibitor and a foundational scaffold for the development of more potent and selective KDM5B inhibitors.

Introduction to KDM5B and Its Role in Disease

Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription.[1] Consequently, KDM5B acts as a transcriptional repressor.

Overexpression of KDM5B has been implicated in various cancers, including breast, prostate, lung, and gastric cancer, where it contributes to tumor initiation, progression, and the development of drug resistance.[1][2] KDM5B's role in cancer is linked to its involvement in several key signaling pathways, including the PI3K/AKT, Wnt, and TGF- β pathways. Therefore, the development of potent and selective KDM5B inhibitors is a promising therapeutic strategy for a range of diseases.



Discovery of KDM5B Ligand 2

KDM5B Ligand 2, a non-covalent inhibitor with an 8-pyrazolopyridopyrimidinone core, was identified as a potent inhibitor of KDM5B.[1] However, this series of compounds was found to have poor selectivity over the KDM4 subfamily of histone demethylases and exhibited limited cellular potency despite having good cell permeability.[1] This compound has since served as a valuable chemical probe and a scaffold for the design of second-generation covalent inhibitors with improved selectivity and cellular efficacy.[1]

Quantitative Data for KDM5B Ligand 2 and Derivatives

The inhibitory activity of **KDM5B Ligand 2** and its covalent derivatives has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound	Target	IC50 (nM)	Assay Type	Reference
Ligand 2 (Non- covalent)	KDM5B	500	AlphaScreen	[1]
KDM5A	-	-	-	_
KDM4A	-	-	-	
Compound 7 (Covalent)	KDM5B	10	AlphaScreen	[1]
KDM5A	10	AlphaScreen	[1]	
KDM4A	>5000	AlphaScreen	[1]	_
Compound 4 (Covalent)	KDM5B	110 (at 1mM 2- OG)	AlphaScreen	[1]
KDM4B	>2200	AlphaScreen	[1]	_

Synthesis of KDM5B Ligand 2



The synthesis of **KDM5B Ligand 2**, based on the general schemes provided for the 8-pyrazolopyridopyrimidinone core, involves a multi-step process. The detailed synthetic route is outlined below.

Disclaimer: The following synthesis protocol is a generalized representation based on published literature for analogous compounds. Researchers should consult the primary literature and perform appropriate reaction optimization and characterization.

General Synthetic Scheme:

Step 1: Synthesis of the Pyrazole Core

A substituted pyrazole ester is synthesized via a condensation reaction between a hydrazine and a β -ketoester.

Step 2: Formation of the Pyrazolopyridone Ring

The pyrazole ester undergoes a cyclization reaction with an appropriate amine to form the pyrazolopyridone core.

Step 3: Functionalization of the Pyrazolopyridone Core

The core is then functionalized through a series of reactions, such as N-alkylation and amide coupling, to introduce the desired side chains and obtain the final **KDM5B Ligand 2**.

Experimental Protocols

The characterization of **KDM5B Ligand 2** and its derivatives relies on robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

KDM5B Inhibition Assay (AlphaScreen)

This assay is a bead-based, non-radioactive method to measure the demethylase activity of KDM5B.

Materials:

Recombinant human KDM5B enzyme



- Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
- Anti-H3K4me2 antibody
- Streptavidin-coated Donor beads
- Protein A-conjugated Acceptor beads
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
- 2-oxoglutarate (2-OG)
- Ascorbate
- (NH4)2Fe(SO4)2·6H2O
- Test compounds (e.g., KDM5B Ligand 2)

Procedure:

- Prepare the KDM5B enzyme solution in assay buffer containing 2-OG, ascorbate, and Fe(II).
- Add the test compound at various concentrations to the enzyme solution and incubate for a
 pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
- Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a solution containing the anti-H3K4me2 antibody and the Acceptor beads.
- Add the Streptavidin-coated Donor beads.
- Incubate the plate in the dark for 60 minutes at room temperature.
- Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional
 to the KDM5B activity.



Mass Spectrometry for Covalent Binding Confirmation

This method is used to confirm the covalent modification of KDM5B by irreversible inhibitors.

Materials:

- Recombinant human KDM5B enzyme
- Covalent inhibitor
- Mass spectrometer (e.g., LC-ESI-MS)

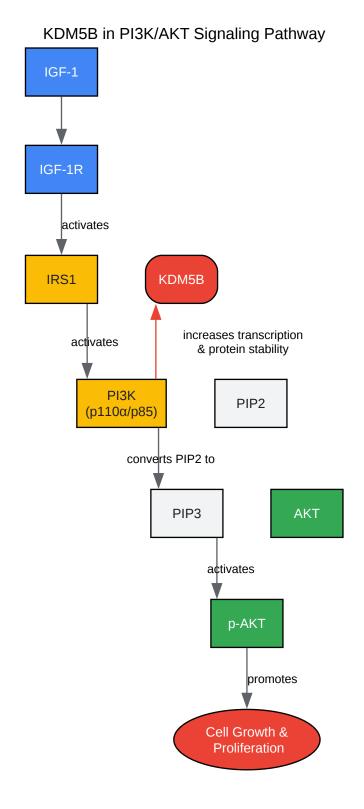
Procedure:

- Incubate the KDM5B enzyme with an excess of the covalent inhibitor for a sufficient time to allow for the reaction to go to completion.
- Remove the excess, unbound inhibitor by a suitable method (e.g., size-exclusion chromatography).
- Analyze the protein-inhibitor adduct by mass spectrometry.
- The mass spectrum will show a mass shift corresponding to the molecular weight of the inhibitor, confirming the covalent binding.[1]

KDM5B Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving KDM5B and a typical experimental workflow for inhibitor screening.

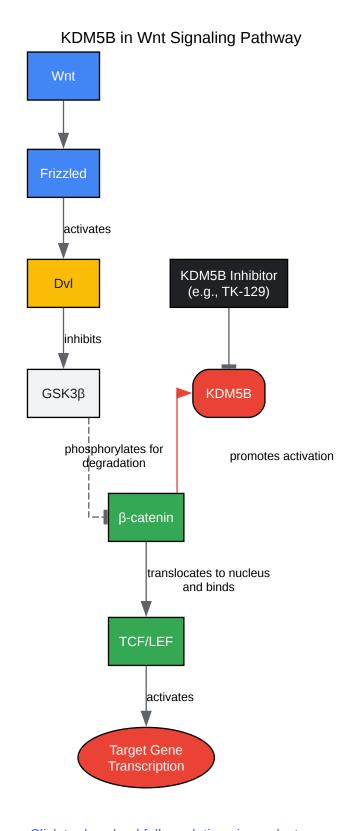




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Caption: KDM5B promotes tumorigenesis by hyper-activating the PI3K/AKT signaling pathway.

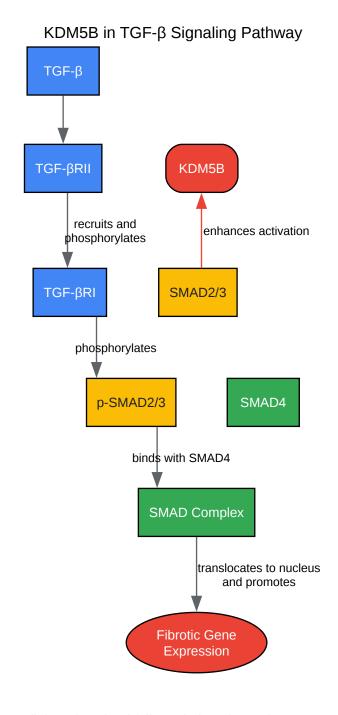




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Caption: KDM5B inhibitors can block the activation of the Wnt signaling pathway.



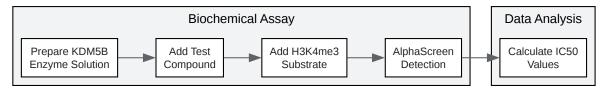


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Caption: KDM5B enhances SMAD-dependent TGF-β signaling, promoting fibrosis.



Experimental Workflow for KDM5B Inhibitor Screening



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